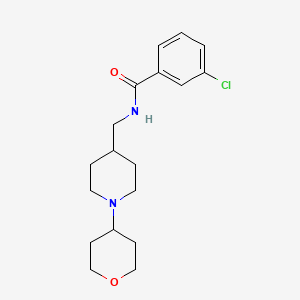
3-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a piperidine ring, which is a heterocyclic organic compound, through a methyl group. This piperidine ring is further attached to a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and tetrahydropyran rings, and the attachment of these rings to the benzamide group. Tetrahydropyran derivatives are commonly used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, due to the presence of multiple ring structures and functional groups. The benzamide group would contribute to the polarity of the molecule, while the piperidine and tetrahydropyran rings would add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to yield benzoic acid and an amine. The tetrahydropyran ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzamide group could increase its polarity, potentially affecting its solubility in different solvents. The piperidine and tetrahydropyran rings could also influence its physical properties, such as its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in studies aimed at synthesizing novel benzamides and their metal complexes to explore their structural features and potential bioactivities. For instance, the synthesis of new benzamides derived by the condensation of benzamide, piperidine, and substituted benzaldehydes, including the characterization of these compounds through analytical and spectral methods, has been reported. These studies emphasize the synthesis technique's relevance to obtaining compounds with potential bioactive properties (Khatiwora et al., 2013).
Bioactivity Study
Investigations into the bioactivity of synthesized compounds, including variants of the mentioned chemical structure, have shown antibacterial activity against various bacterial strains. This includes studies where copper complexes of benzamides exhibited better activities than free ligands and standard antibiotics against bacteria like Escherichia coli, Bacillus cereus, Proteus mirabilis, and Pseudomonas aeruginosa (Khatiwora et al., 2013). Such research underscores the potential of these compounds in developing new antibacterial agents.
Glycine Transporter 1 Inhibition
Further research has identified variants of the given chemical structure as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These studies focus on the structural diversification of compounds to enhance their pharmacological profile, including better central nervous system penetration and increased glycine levels in the brain, suggesting applications in treating neurological disorders (Yamamoto et al., 2016; Yamamoto et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZJIKRCTKDPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)
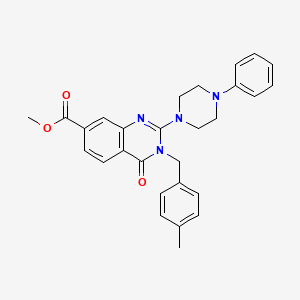
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)
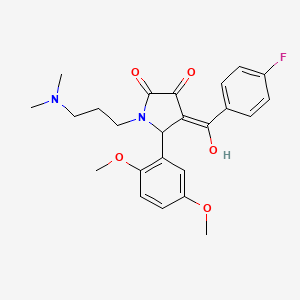
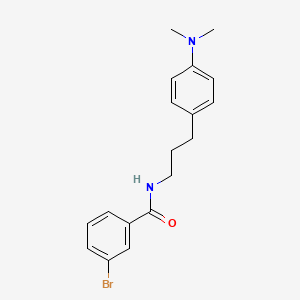
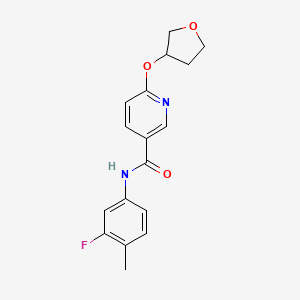

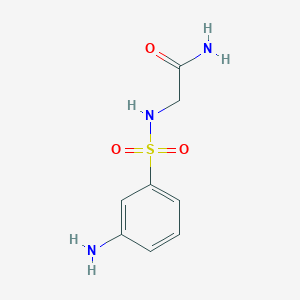
![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)
![N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2802315.png)
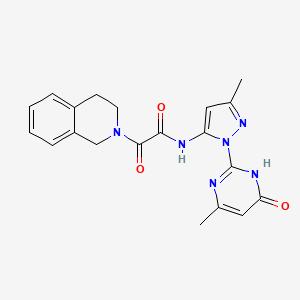
![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2802319.png)
![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)